
Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro-1-benzothiophen-2-yl)carbamate typically involves the reaction of 5-chloro-2-benzothiophenamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for temperature and pH control can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl (5-chloro-1-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of specific signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: Used for the treatment of breast cancer.
Zileuton: An anti-inflammatory drug.
Sertaconazole: An antifungal agent.
Uniqueness
Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65141-37-9 |
|---|---|
Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
ethyl N-(5-chloro-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C11H10ClNO2S/c1-2-15-11(14)13-10-6-7-5-8(12)3-4-9(7)16-10/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
MDZZAOIQMGARLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


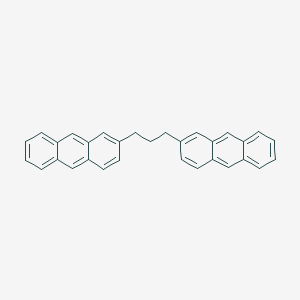
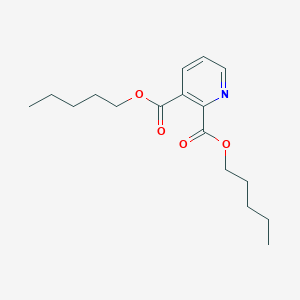
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
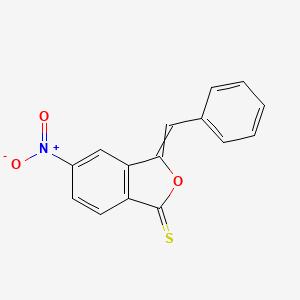
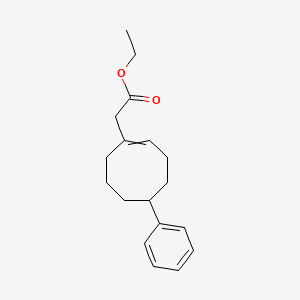

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)

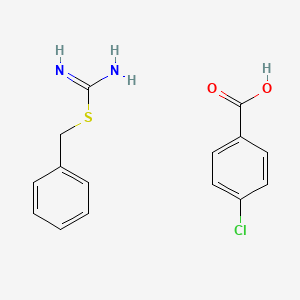
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)


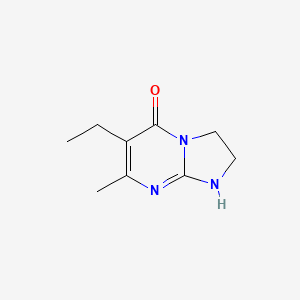
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
